molecular formula C26H30N2O4Zn-2 B12324507 zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate

zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate

Cat. No.: B12324507
M. Wt: 499.9 g/mol
InChI Key: WKEQEHGNPCCAQM-UHFFFAOYSA-L
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Description

Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate is a complex organozinc compound It is characterized by the presence of a zinc ion coordinated to a phenolate group and a benzoxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate typically involves the reaction of zinc salts with the corresponding phenolate and benzoxazolyl ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zinc compound. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often facilitated by the addition of a base such as triethylamine to deprotonate the phenol group, allowing it to coordinate with the zinc ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate can undergo various chemical reactions, including:

    Oxidation: The phenolate group can be oxidized to form quinone derivatives.

    Reduction: The benzoxazolyl moiety can be reduced under specific conditions.

    Substitution: The phenolate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the phenolate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolate group can yield quinone derivatives, while reduction of the benzoxazolyl moiety can produce amine derivatives.

Scientific Research Applications

Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of advanced materials, including coatings and nanocomposites.

Mechanism of Action

The mechanism by which zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate exerts its effects involves the coordination of the zinc ion with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their structure and function. This interaction can modulate enzymatic activity and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate
  • Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)phenolate
  • Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-indazol-2-yl)phenolate

Uniqueness

This compound is unique due to its specific coordination environment and the presence of both phenolate and benzoxazolyl ligands. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H30N2O4Zn-2

Molecular Weight

499.9 g/mol

IUPAC Name

zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate

InChI

InChI=1S/2C13H16NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1,3,5,7,10,12-13,15H,2,4,6,8H2;/q2*-1;+2/p-2

InChI Key

WKEQEHGNPCCAQM-UHFFFAOYSA-L

Canonical SMILES

C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].[Zn+2]

Origin of Product

United States

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